molecular formula C22H21ClN4O3S2 B14990897 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14990897
M. Wt: 489.0 g/mol
InChI Key: TYTWYAPCNRXYJQ-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a chloro group, an ethyl(phenyl)sulfamoyl group, and a prop-2-en-1-ylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethyl(phenyl)sulfamoyl Group: This step involves the reaction of the pyrimidine intermediate with ethyl(phenyl)sulfonamide under suitable conditions.

    Addition of the Prop-2-en-1-ylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar sulfonamide group but differs in the core structure and substituents.

    5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)-4-pyrimidinecarboxamide: Similar core structure but with different substituents.

Uniqueness

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN4O3S2

Molecular Weight

489.0 g/mol

IUPAC Name

5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3S2/c1-3-14-31-22-24-15-19(23)20(26-22)21(28)25-16-10-12-18(13-11-16)32(29,30)27(4-2)17-8-6-5-7-9-17/h3,5-13,15H,1,4,14H2,2H3,(H,25,28)

InChI Key

TYTWYAPCNRXYJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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